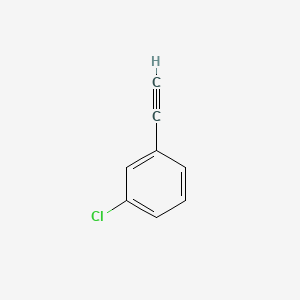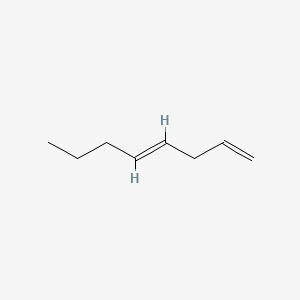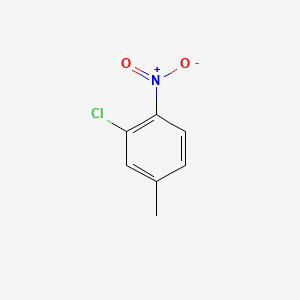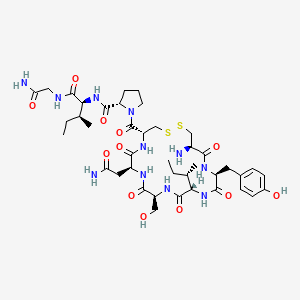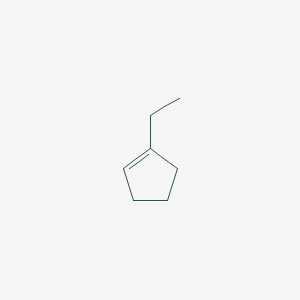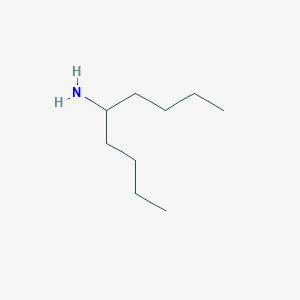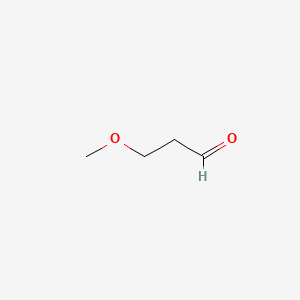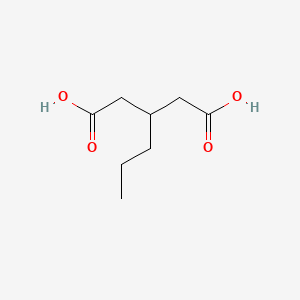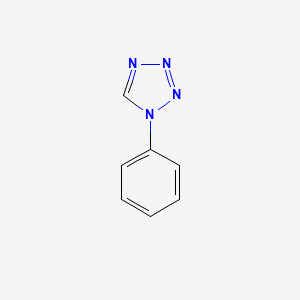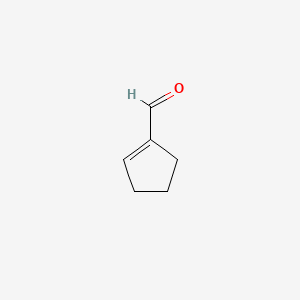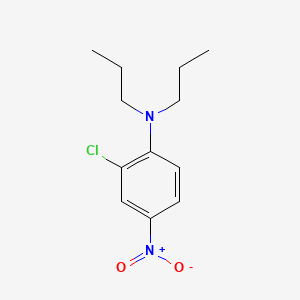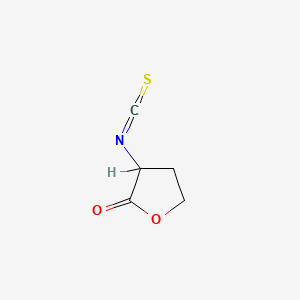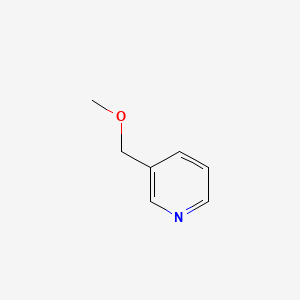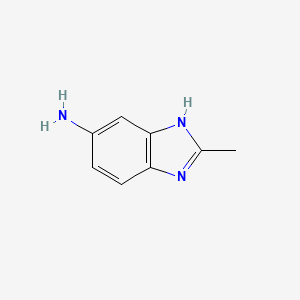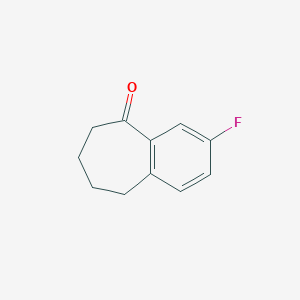
8-氟-1-苯并亚庚酮
描述
8-Fluoro-1-benzosuberone is an organic compound with the molecular formula C11H11FO and a molecular weight of 178.20 g/mol It is a fluorinated derivative of benzosuberone, characterized by the presence of a fluorine atom at the 8th position of the benzosuberone ring
科学研究应用
8-Fluoro-1-benzosuberone has been employed in various scientific research applications, including:
Industry: Its unique structural properties make it valuable in the development of new materials and chemical processes.
作用机制
Mode of Action
It has been employed in the synthesis of various fluorine-substituted derivatives .
Biochemical Pathways
8-Fluoro-1-benzosuberone has been used in the synthesis of 9-bromo, 2-fluoro substituted, and Z-ring locked (by a trimethylene bridge at C-8 and C-11) crystalline fluorine-substituted derivative of cinnamaldehyde
Result of Action
It has been used in the synthesis of various fluorine-substituted derivatives .
准备方法
Synthetic Routes and Reaction Conditions: 8-Fluoro-1-benzosuberone can be synthesized through several synthetic routes. One common method involves the intramolecular cyclization of the corresponding carboxylic acids promoted by Brønsted acids or acyl halides . Another approach includes the use of SelectFluor and its analogs for fluorination reactions .
Industrial Production Methods: While specific industrial production methods for 8-Fluoro-1-benzosuberone are not extensively documented, the general principles of organic synthesis and fluorination techniques are applicable. Industrial production would likely involve optimizing reaction conditions to achieve high yields and purity, utilizing scalable processes such as continuous flow chemistry.
化学反应分析
Types of Reactions: 8-Fluoro-1-benzosuberone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
相似化合物的比较
1-Benzosuberone: A non-fluorinated analog with similar structural features but lacking the fluorine atom.
2-Fluoro-6-methylbenzaldehyde: Another fluorinated compound with different substitution patterns.
3-Fluoro-2-(trifluoromethyl)pyridine: A fluorinated pyridine derivative with distinct chemical properties.
Uniqueness: 8-Fluoro-1-benzosuberone stands out due to its specific fluorine substitution at the 8th position, which imparts unique chemical and biological properties
属性
IUPAC Name |
3-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDIENDTRXERIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342154 | |
| Record name | 8-Fluoro-1-benzosuberone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24484-21-7 | |
| Record name | 8-Fluoro-1-benzosuberone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 8-Fluoro-1-benzosuberone in chemical synthesis?
A1: 8-Fluoro-1-benzosuberone serves as a key starting material for synthesizing various heterocyclic compounds with potential biological activities. Researchers have successfully utilized it to create derivatives of:
- Pyrimidines: These compounds have shown promise as potential anti-tumor agents. [, , ]
- Pyrazoles: Known for their diverse biological activities, including anti-inflammatory and anti-tumor effects. [, ]
- Pyrans: Exhibit a wide range of biological activities, including anti-cancer and anti-microbial properties. [, ]
- Pyridines: This class of compounds displays various pharmacological activities, including anti-tumor and anti-bacterial effects. []
- Thioles: These compounds are known for their antioxidant and potential therapeutic properties. []
- Ylidine malononitriles: These versatile intermediates can be further modified to generate diverse chemical structures with potential biological activities. []
Q2: Has 8-Fluoro-1-benzosuberone been used to synthesize compounds with other biological activities besides anti-tumor effects?
A3: While the provided research primarily focuses on the anti-tumor potential of 8-Fluoro-1-benzosuberone derivatives, the synthesis of diverse heterocyclic compounds suggests potential applications in other therapeutic areas. For instance, cinnamaldehyde, a compound structurally related to a derivative of 8-Fluoro-1-benzosuberone, exhibits antioxidant properties and induces apoptosis in cancer cells. [] This suggests that further exploration of 8-Fluoro-1-benzosuberone derivatives could lead to the discovery of compounds with a broader range of biological activities.
Q3: What are the structural characteristics of 8-Fluoro-1-benzosuberone?
A3: Although the provided research papers do not explicitly state the molecular formula and weight of 8-Fluoro-1-benzosuberone, they highlight its use as a starting material for synthesizing various derivatives.
- One notable example is its conversion to 9-Bromo-2-fluoro-6,7-dihydro-5H-benzocycloheptene-8-carboxaldehyde. This transformation involves a one-step trifunctionalization process that introduces a bromine atom, a double bond, and an aldehyde group to the 8-Fluoro-1-benzosuberone structure. []
- The structure of this derivative was confirmed using X-ray crystallography, and its characterization included spectroscopic data from infrared (IR), 1H NMR, 13C NMR, and gas chromatography-mass spectrometry (GC-MS) analyses. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


